9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(4-Methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic compound featuring a 1,2,4-triazolo[5,1-b]quinazolin-8-one core substituted with a 4-methoxyphenyl group at position 9 and two methyl groups at position 6. This scaffold has garnered attention in medicinal chemistry due to its role as a selective RXFP4 agonist, demonstrating significant activity in cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays . The 4-methoxyphenyl substituent enhances lipophilicity and may influence receptor binding, while the dimethyl groups contribute to conformational stability .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJVRLAUTUOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS No. 421586-23-4) is a compound belonging to the quinazolinone family. This class of compounds has been extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound combines a quinazoline core with a triazole moiety, which may enhance its interaction with biological targets.
- Molecular Formula : C18H20N4O2
- Molar Mass : 324.38 g/mol
- Chemical Structure : The compound features a bicyclic structure with methoxyphenyl substitutions that contribute to its lipophilicity and potential biological activity.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines:
| Cell Line | Activity |
|---|---|
| A549 | High cytotoxicity observed |
| K562 | Moderate activity |
| HL-60 | Significant inhibition |
Studies have shown that derivatives similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways and interference with DNA replication processes .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Quinazolinone derivatives have demonstrated efficacy against a range of bacterial and fungal strains. In vitro studies suggest that the presence of methoxy groups enhances the compound's ability to penetrate microbial membranes and exert bactericidal effects. Notably, compounds with similar structures have shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Anti-inflammatory Effects
Quinazolinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The specific compound has been evaluated for its ability to reduce inflammation in models of acute and chronic inflammatory diseases .
Case Studies
-
Antitumor Activity Study
A study published in 2014 examined a series of quinazolinone derivatives including the target compound. It was found that these compounds exhibited potent antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines . -
Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazoloquinazolinones highlighted the effectiveness of similar compounds against resistant strains of bacteria. The study concluded that structural modifications significantly influence antimicrobial potency. -
Inflammation Model
In a model of lipopolysaccharide-induced inflammation in mice, the compound demonstrated significant reductions in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Table 2: Heterocyclic Modifications and Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
